molecular formula C24H17N3O3 B1662997 Benzomalvin C CAS No. 157047-98-8

Benzomalvin C

Cat. No.: B1662997
CAS No.: 157047-98-8
M. Wt: 395.4 g/mol
InChI Key: TWDKBDSVUUKABK-YKSBVNFPSA-N
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Mechanism of Action

Target of Action

Benzomalvin C primarily targets the neurokinin-1 (NK1) receptor and indolamine 2,3-dioxygenase (IDO) . The NK1 receptor is a key player in the transmission of pain signals in the central nervous system, while IDO is an enzyme involved in the metabolism of tryptophan, an essential amino acid .

Mode of Action

This compound acts as a weak antagonist of the NK1 receptor, inhibiting the binding of substance P by 46% when used at 100 µg/ml in vitro . Substance P is a neuropeptide that mediates pain perception. By inhibiting its binding, this compound can potentially reduce pain signals .

In addition, this compound also weakly inhibits IDO with an IC50 value of 130 µM for recombinant IDO . By inhibiting IDO, this compound can affect the metabolism of tryptophan, which may have various downstream effects .

Biochemical Pathways

Its antagonistic action on the nk1 receptor suggests it could impact the neurokinin pathway, which is involved in pain perception . Its inhibitory action on IDO suggests it could also affect the kynurenine pathway, which is involved in the metabolism of tryptophan .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, ethanol, and methanol suggests it could potentially be well-absorbed and distributed in the body

Result of Action

Its antagonistic action on the nk1 receptor suggests it could potentially reduce pain signals . Its inhibitory action on IDO suggests it could potentially affect the metabolism of tryptophan, which may have various downstream effects .

Preparation Methods

Benzomalvin C can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The compound is typically isolated from marine fungi such as Aspergillus sp. and Penicillium sp. using column chromatography and semipreparative high-performance liquid chromatography (HPLC) . The synthetic route involves the use of phenylalanine and anthranilic acid as starting materials, followed by a series of reactions to form the benzodiazepine-quinazolinone structure .

Chemical Reactions Analysis

Benzomalvin C undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Properties

CAS No.

157047-98-8

Molecular Formula

C24H17N3O3

Molecular Weight

395.4 g/mol

IUPAC Name

(2R,3R)-6'-methyl-3-phenylspiro[oxirane-2,7'-quinazolino[3,2-a][1,4]benzodiazepine]-5',13'-dione

InChI

InChI=1S/C24H17N3O3/c1-26-21(28)17-12-6-8-14-19(17)27-22(29)16-11-5-7-13-18(16)25-23(27)24(26)20(30-24)15-9-3-2-4-10-15/h2-14,20H,1H3/t20-,24+/m1/s1

InChI Key

TWDKBDSVUUKABK-YKSBVNFPSA-N

SMILES

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6

Isomeric SMILES

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3[C@@]15[C@H](O5)C6=CC=CC=C6

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4N=C3C15C(O5)C6=CC=CC=C6

Appearance

A solid

Pictograms

Acute Toxic; Environmental Hazard

Synonyms

benzomalvin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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